ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Description
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- A pyrido[3,4-d]pyrimidine scaffold, which is pharmacologically significant due to its resemblance to purine bases and its role in modulating enzyme activity .
- A 2,4,6-trimethylphenylcarbamoylmethyl substituent at position 3, contributing to steric bulk and solubility modulation.
- An ethyl carboxylate group at position 7, influencing metabolic stability and bioavailability.
This compound’s synthesis likely involves multi-step protocols, such as cyclocondensation of aminopyridine derivatives with carbonyl reagents, followed by functionalization via carbamoylation and esterification .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O4/c1-5-36-27(35)31-11-10-21-22(14-31)29-25(19-6-8-20(28)9-7-19)32(26(21)34)15-23(33)30-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKMNWUMNODPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)N=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps often include the formation of the pyrido[3,4-d]pyrimidine core, followed by functionalization to introduce the desired substituents. Common synthetic methods may involve cyclization reactions, nucleophilic substitutions, and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The pyrido[3,4-d]pyrimidine core in the target compound differs from pyrido[2,3-d]pyrimidin-7-one analogs (e.g., positions of nitrogen atoms and ring saturation). This alters electron distribution and binding affinity to targets like kinases .
Substituent Impact: The 4-fluorophenyl group in the target compound improves membrane permeability relative to non-fluorinated aryl groups in earlier pyridopyrimidines .
Biological Activity: Pyridopyrimidines with ethyl carboxylate groups (e.g., the target compound) exhibit improved solubility over non-esterified analogs, critical for oral bioavailability . Chlorine or trifluoromethyl substituents (in analogs) enhance electrophilic reactivity but may increase toxicity risks .
Table 2: Pharmacokinetic and Similarity Metrics
*Tanimoto similarity calculated using Morgan fingerprints (radius=2) relative to the target compound .
Research Findings and Limitations
- Similarity Indexing : The target compound shares ~65% structural similarity with pyrido[2,3-d]pyrimidin-7-ones (e.g., via Tanimoto coefficient), but activity cliffs exist due to divergent substituent effects .
- Synthetic Challenges : Multi-step synthesis of the target compound (vs. microwave-assisted protocols for simpler pyridopyrimidines) limits scalability .
- Patent Landscape : Recent patents (e.g., EP 4,374,877 A2) highlight a shift toward spirocyclic and polyfluorinated analogs, suggesting the target compound’s derivatives could be optimized for intellectual property protection .
Biological Activity
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrido[3,4-d]pyrimidine core structure with various substituents that enhance its biological activity. The presence of a 4-fluorophenyl group and a trimethylphenyl carbamoyl moiety contributes to its lipophilicity and potential for receptor binding.
Biological Activity Overview
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation. For example, derivatives have been shown to target specific kinases involved in cancer signaling pathways.
- Anti-inflammatory Effects : Compounds have also been evaluated for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been reported to inhibit various kinases such as PIM-1 and other serine/threonine kinases that play crucial roles in cell survival and proliferation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses and cancer progression.
Anticancer Studies
A study conducted on similar pyrido[3,4-d]pyrimidine derivatives revealed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.57 μM to 1.31 μM . The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
Another investigation highlighted the anti-inflammatory properties of pyrido[3,4-d]pyrimidine derivatives by assessing their effects on TNF-alpha production in THP-1 cells. The compounds demonstrated significant inhibition compared to control groups .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target/Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.57 | PIM-1 kinase inhibition |
| Compound B | Anti-inflammatory | 10.0 | TNF-alpha inhibition |
| Compound C | Antimicrobial | 5.0 | Broad-spectrum antimicrobial activity |
| Compound D | Cytotoxic | 1.31 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
